molecular formula C31H27NO2P2 B11529684 2,6-Bis[(diphenylphosphoryl)methyl]pyridine

2,6-Bis[(diphenylphosphoryl)methyl]pyridine

Cat. No.: B11529684
M. Wt: 507.5 g/mol
InChI Key: MULOHZXKUHKBMY-UHFFFAOYSA-N
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Description

2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE is an organic compound that serves as an intermediate in various chemical reactions. It is known for its role in producing high-quality and reproducible inorganic films on solid substrates. These films can act as dielectrics, fine structure separators, or electrical contacts in transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE typically involves the nucleophilic substitution of 2,6-bis(chloromethyl)pyridine with diphenylphosphine. The reaction is carried out in methanol at 45°C for two days. After cooling to room temperature, triethylamine is added to form a white precipitate. The solvent is then evaporated under vacuum, and the compound is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal center used in the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE is unique due to its diphenylphosphine groups, which provide distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly useful in specific catalytic and coordination chemistry applications .

Properties

Molecular Formula

C31H27NO2P2

Molecular Weight

507.5 g/mol

IUPAC Name

2,6-bis(diphenylphosphorylmethyl)pyridine

InChI

InChI=1S/C31H27NO2P2/c33-35(28-16-5-1-6-17-28,29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-36(34,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2

InChI Key

MULOHZXKUHKBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=NC(=CC=C2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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